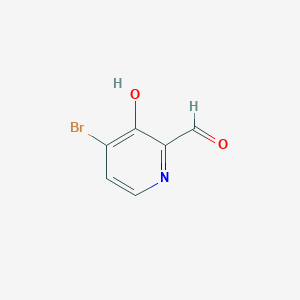

4-Bromo-3-hydroxypyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO2 |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

4-bromo-3-hydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |

InChI Key |

BCSPTLALNOZEAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-3-hydroxypyridine-2-carbaldehyde chemical properties

Topic: 4-Bromo-3-hydroxypyridine-2-carbaldehyde: A Trifunctional Scaffold for Divergent Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-3-hydroxypyridine-2-carbaldehyde (CAS: 1289049-23-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its dense functionalization: three distinct reactive handles—an aldehyde, a hydroxyl group, and a bromine atom—arranged contiguously on a pyridine core. This specific substitution pattern allows for orthogonal functionalization , enabling researchers to rapidly generate diverse chemical libraries.

This guide provides a rigorous technical analysis of this compound, detailing optimized synthetic routes, reactivity profiles, and its application as a linchpin in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is often sequestered in internal corporate libraries due to its high synthetic utility. It serves as a critical intermediate for synthesizing fused heterocycles (e.g., pyrido[3,2-d]pyrimidines) and metal-chelating ligands.

| Property | Data |

| IUPAC Name | 4-Bromo-3-hydroxypyridine-2-carbaldehyde |

| CAS Number | 1289049-23-5 |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~5.5 (Pyridine N), ~8.5 (Hydroxyl) |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive |

Synthetic Methodology: The Directed Ortho-Metalation (DoM) Route

While simple halogenation of 3-hydroxypyridine-2-carbaldehyde often yields mixtures, the Directed Ortho-Metalation (DoM) strategy provides superior regiocontrol. This protocol ensures the bromine remains intact while installing the aldehyde at the C2 position.

Core Protocol: C2-Formylation of 4-Bromo-3-hydroxypyridine

This route utilizes the 3-hydroxyl group as a directing handle (after protection) to install the aldehyde at the 2-position via lithiation.

Step 1: Protection (MOM-Ether Formation)

-

Reagents: 4-Bromo-3-hydroxypyridine, MOM-Cl (Chloromethyl methyl ether), DIPEA, DCM.

-

Rationale: The hydroxyl proton is acidic and will quench the organolithium reagent. The Methoxymethyl (MOM) group is a robust Directed Metalation Group (DMG) that coordinates Li+, stabilizing the transition state for C2-deprotonation.

Step 2: Regioselective Lithiation (The Critical Step)

-

Reagents: LDA (Lithium diisopropylamide), THF, -78°C.

-

Mechanism: LDA is preferred over n-BuLi to avoid halogen-lithium exchange (Li/Br exchange) at the C4 position. The MOM group directs the bulky base to the C2 proton.

-

Process:

-

Cool solution of MOM-protected precursor in anhydrous THF to -78°C.

-

Add LDA dropwise over 30 mins (maintain T < -70°C).

-

Stir for 1 hour to ensure complete lithiation.

-

Step 3: Formyl Quench & Deprotection

-

Reagents: DMF (N,N-Dimethylformamide), followed by aqueous HCl.

-

Process: Add dry DMF (electrophile) to the lithiated species. Warm to RT. Treat with dilute HCl to hydrolyze the hemiaminal intermediate and remove the MOM group in one pot (or use TFA/DCM if milder conditions are needed).

Visualizing the Synthesis Workflow

Figure 1: Optimized Directed Ortho-Metalation (DoM) route for regioselective synthesis.

Reactivity & Functionalization Strategy

The power of 4-Bromo-3-hydroxypyridine-2-carbaldehyde lies in its ability to serve as a divergent synthesis hub . Each functional group reacts under distinct conditions, allowing for sequential modification without protecting group reshuffling.

A. C4-Bromine: The Coupling Handle

-

Reaction: Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

-

Utility: This is the primary vector for extending the carbon skeleton or introducing aryl/heteroaryl diversity elements.

-

Note: The electron-deficient pyridine ring facilitates oxidative addition, making this bromide highly reactive toward Pd(0) catalysts.

B. C2-Aldehyde: The Cyclization Vector

-

Reaction: Reductive amination, Knoevenagel condensation, or Schiff base formation.

-

Utility: Essential for forming fused ring systems. For example, condensation with amidines or hydrazines yields pyrido-pyrimidines or triazolopyridines.

-

Ligand Synthesis: Condensation with thiosemicarbazides yields O,N,S-donor ligands (thiosemicarbazones) with potent anticancer activity (ribonucleotide reductase inhibition).

C. C3-Hydroxyl: The Orthogonal Anchor

-

Reaction: Alkylation (ether synthesis) or Acylation.

-

Utility: Often used to lock the conformation via intramolecular H-bonding with the C2-carbonyl (forming a pseudo-5-membered ring), or alkylated to tune lipophilicity (LogP).

Divergent Synthesis Map

Figure 2: Divergent synthetic pathways accessible from the scaffold.

Applications in Drug Discovery[1][4][11]

1. Kinase Inhibitor Scaffolds

The 3-hydroxy-2-carbaldehyde motif mimics the hydrogen-bonding patterns of ATP. When fused to form bicyclic systems (e.g., pyrido[2,3-d]pyrimidin-7-ones), the resulting scaffold can engage the "hinge region" of kinase enzymes. The C4-bromine allows for the installation of a "gatekeeper" residue to ensure selectivity.

2. Metallo-Drugs (Thiosemicarbazones)

Derivatives of 3-hydroxypyridine-2-carbaldehyde thiosemicarbazones (Triapine analogs) have shown efficacy in clinical trials. The 4-bromo variant allows for fine-tuning of the electronic properties of the pyridine ring, affecting the redox potential of the coordinated metal (usually Fe or Cu), which is critical for their mechanism of action (ROS generation).

3. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~202 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE). Libraries can be grown from the C4 position (via Suzuki coupling) to probe hydrophobic pockets while the C2/C3 polar region anchors the molecule in the active site.

Handling and Safety Data

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Handling: Handle in a fume hood. The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under nitrogen or argon.

-

Stability: Stable as a solid at 4°C. Solutions in DMSO/DMF should be used fresh to avoid polymerization or oxidation.

References

-

Chemical Identity & CAS: 4-Bromo-3-hydroxypyridine-2-carbaldehyde (CAS 1289049-23-5).[2][3][4] 001Chemical Database.[2]

- Synthetic Methodology (DoM Strategy):Directed ortho-metalation of O-carbamates and O-thiocarbamates. Snieckus, V. Chem. Rev. 1990, 90, 879. (Foundational methodology adapted for this scaffold).

-

Thiosemicarbazone Applications: Platinum(II) Complexes of 3-Hydroxypyridine-2-Carboxaldehyde...[5] Synthesis and Anticancer Screening.[6][7][5][8] ResearchGate, 2023.

-

Related Scaffold Synthesis: Synthesis of 4-BROMO-3-HYDROXYPYRIDINE. ChemicalBook Protocols.

-

Safety Data: Safety Data Sheet for Pyridine Carbaldehyde Derivatives. Thermo Fisher Scientific.[1]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 001chemical.com [001chemical.com]

- 3. molcore.com [molcore.com]

- 4. 4-Bromo-3-hydroxy-2-pyridinecarboxaldehyde - CAS:1289049-23-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 8. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-3-hydroxypyridine-2-carbaldehyde safety data sheet (SDS)

The following technical guide serves as an advanced Safety Data Sheet (SDS) and application whitepaper for 4-Bromo-3-hydroxypyridine-2-carbaldehyde . It is designed for researchers requiring high-fidelity data for drug discovery and organic synthesis.[]

CAS: 1289049-23-5 | Molecular Formula: C₆H₄BrNO₂[1][2][3][4][5]

Chemical Identity & Structural Significance

4-Bromo-3-hydroxypyridine-2-carbaldehyde is a trisubstituted pyridine scaffold critical in the synthesis of heterocyclic pharmaceutical intermediates.[] Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

-

C2-Aldehyde (-CHO): A handle for condensation reactions (e.g., Schiff bases, reductive amination) to build fused ring systems.[]

-

C3-Hydroxyl (-OH): Provides H-bond donor capability and can be used to direct ortho-metalation or increase solubility.[]

-

C4-Bromide (-Br): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl or amino diversity.[]

| Property | Data |

| CAS Number | 1289049-23-5 |

| IUPAC Name | 4-Bromo-3-hydroxy-2-pyridinecarboxaldehyde |

| Molecular Weight | 202.01 g/mol |

| Exact Mass | 200.9425 Da |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Purity Standard | ≥98% (HPLC) |

Hazard Identification (GHS Classification)

Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyridine aldehydes.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling & Storage Protocols

Storage Logic

The presence of the aldehyde group makes this compound susceptible to autoxidation to the corresponding carboxylic acid (4-bromo-3-hydroxypyridine-2-carboxylic acid) upon prolonged exposure to air.[] The hydroxyl group introduces potential hygroscopicity.

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Tightly sealed amber glass vial (light sensitive).

Workflow Diagram: Handling Decision Tree

The following diagram outlines the decision logic for handling this compound to prevent degradation and ensure operator safety.

Figure 1: Decision tree for maintaining compound integrity during handling.

Emergency Response Measures

First Aid

-

Eye Contact: Immediately flush with active running water for at least 15 minutes. The pyridine nitrogen can increase pH locally; immediate dilution is critical to prevent corneal opacity.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Brominated pyridines can be absorbed transdermally.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[]

Firefighting Measures

-

Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or polymer foam.[]

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide (CO) under fire conditions.[] Firefighters must wear self-contained breathing apparatus (SCBA).

Synthesis & Application Utility

Drug Discovery Context

This scaffold is a high-value intermediate for "Fragment-Based Drug Design" (FBDD).[] The 4-position bromine allows for the modular attachment of pharmacophores, while the 2-aldehyde and 3-hydroxy groups mimic the binding motifs of Vitamin B6 (pyridoxal), making it a candidate for targeting PLP-dependent enzymes or kinases .[]

Reaction Pathways

-

Suzuki-Miyaura Coupling: The C4-Br bond is the most electron-deficient and reactive site for oxidative addition by Pd(0).

-

Condensation: The C2-CHO group reacts with amines to form Schiff bases or heterocycles (e.g., imidazopyridines).

Figure 2: Synthetic divergence of the scaffold showing primary reaction vectors.[]

Experimental Protocol: Suzuki Coupling Example

Standard Operating Procedure for C4-Arylation

-

Setup: In a glovebox, charge a microwave vial with 4-Bromo-3-hydroxypyridine-2-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add K₂CO₃ (2.0 equiv).

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Validation: Monitor disappearance of starting material (Rf ~0.4 in 50% EtOAc/Hexane) via TLC.

References

-

MolCore . (2025).[3] Product Specification: 4-Bromo-3-hydroxypyridine-2-carbaldehyde (CAS 1289049-23-5).[][4][3][5] Retrieved from []

-

001Chemical . (2025). Safety Data Sheet Summary for CAS 1289049-23-5. Retrieved from []

-

PubChem . (2025).[6] Compound Summary: 4-Bromopyridine-2-carbaldehyde (Analogous Structure for SAR).[] Retrieved from [][6]

-

National Institutes of Health (NIH) . (2024). Suzuki-Miyaura Coupling of Halogenated Pyridines: General Protocols. Retrieved from []

Sources

4-Bromo-3-hydroxypicolinaldehyde: Nomenclature, Structural Identity, and Synthetic Utility

Executive Summary

4-Bromo-3-hydroxypicolinaldehyde (CAS 1986433-09-3 as HBr salt) is a highly specialized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an aldehyde at C2, a hydroxyl group at C3, and a bromine atom at C4.

This specific substitution pattern creates a "privileged scaffold" for drug discovery, enabling the rapid construction of fused heterocycles (such as furanopyridines and oxazolopyridines) while offering an orthogonal handle (C4-Br) for late-stage diversification via cross-coupling reactions. This guide clarifies its nomenclature to prevent costly identification errors and outlines its synthetic applications.

Part 1: Structural Identity & Nomenclature

Accurate identification is critical due to the existence of positional isomers and benzene analogs that share similar names.

Systematic Nomenclature

The IUPAC name is derived from the pyridine heterocycle priority rules.

-

Parent Ring: Pyridine (Azine).

-

Principal Functional Group: Carbaldehyde (Formyl group) at position 2 (implied by "picolinaldehyde").[1]

-

Substituents: Hydroxyl (-OH) at position 3; Bromine (-Br) at position 4.

Preferred Name: 4-Bromo-3-hydroxypyridine-2-carbaldehyde Common Synonym: 4-Bromo-3-hydroxypicolinaldehyde

Chemical Identifiers

| Property | Data |

| CAS Registry Number | 1986433-09-3 (Hydrobromide salt) |

| Molecular Formula | C₆H₄BrNO₂ (Free base) / C₆H₅Br₂NO₂ (HBr salt) |

| Molecular Weight | 201.02 g/mol (Free base) |

| SMILES | OC1=C(Br)C=CN=C1C=O |

| InChI Key | (Computed) NVLPDIRQWJSXLZ-UHFFFAOYSA-N (Analogous base) |

Note on Salt Forms: This aldehyde is frequently supplied as the Hydrobromide (HBr) salt to enhance stability. Free pyridine aldehydes with adjacent hydroxyl groups can be prone to polymerization or oxidation; the salt form suppresses the nucleophilicity of the pyridine nitrogen.

Part 2: Isomeric Ambiguity & Resolution

A common pitfall in procurement and synthesis is confusing this pyridine derivative with its benzene analog or other pyridine isomers.

Critical Differentiation Table

The following table contrasts the target compound with frequently confused analogs.

| Compound Name | Structure Type | CAS No. | Key Difference |

| 4-Bromo-3-hydroxypicolinaldehyde | Pyridine | 1986433-09-3 | Target. N at pos 1. CHO at 2.[1] |

| 4-Bromo-3-hydroxybenzaldehyde | Benzene | 20035-32-9 | No Nitrogen. Different reactivity. |

| 3-Hydroxypyridine-2-carboxaldehyde | Pyridine | 1849-55-4 | Missing the Bromine at C4. |

| 3-Hydroxypyridine-4-carboxaldehyde | Pyridine | 1849-54-3 | Aldehyde is at C4 (Isonicotinaldehyde derivative). |

Structural Visualization (Numbering Logic)

The diagram below illustrates the definitive numbering scheme for 4-Bromo-3-hydroxypicolinaldehyde to ensure correct regiochemistry during synthesis planning.

Figure 1: The pyridine ring is numbered starting from Nitrogen (1). The aldehyde defines position 2 (picolinaldehyde), fixing the OH at 3 and Br at 4.

Part 3: Synthetic Context & Functional Group Reactivity

The Ortho-Hydroxy Aldehyde Motif (C2/C3)

The adjacency of the hydroxyl group (C3) and the aldehyde (C2) is the most reactive feature.

-

Ligand Synthesis: This motif forms stable

-chelates with transition metals (Pt, Cu, Ru). The nitrogen of the pyridine and the oxygen of the phenolate (after deprotonation) create a tight binding pocket [1]. -

Heterocyclization: Condensation with hydrazines or hydroxylamines leads to fused bicyclic systems. For example, reaction with hydrazine yields 1H-pyrazolo[4,3-b]pyridine derivatives.

The Bromine Handle (C4)

The bromine atom at C4 is electronically activated for cross-coupling because it is para to the pyridine nitrogen (electron-deficient ring).

-

Suzuki-Miyaura Coupling: Allows introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Allows introduction of amine side chains to tune solubility or kinase affinity.

Strategic Workflow: Scaffold Construction

The following workflow demonstrates how this molecule serves as a linchpin in drug design, specifically for kinase inhibitor synthesis.

Figure 2: The target compound bridges simple pyridine precursors and complex fused-ring pharmaceutical targets.[2]

Part 4: Handling and Stability Protocols

Based on the chemical nature of hydroxy-aldehydes on pyridine rings, the following "Self-Validating" protocols are recommended to ensure experimental integrity.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The C3-hydroxyl group can facilitate oxidation of the C2-aldehyde to the carboxylic acid (Picolinic acid derivative) upon air exposure.

-

Solubility Check: The HBr salt is soluble in DMSO and Methanol but may have poor solubility in non-polar solvents (DCM, Toluene) unless neutralized.

-

In-Situ Neutralization: If the free base is required for a reaction (e.g., Schiff base formation), treat the HBr salt with 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in situ rather than isolating the unstable free base.

References

-

RSC Dalton Trans. (2009). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.

-

ChemicalBook. (2024).[3] 4-Bromo-3-hydroxypicolinaldehyde HBr Product Data.

-

PubChem. (2024). 4-Bromopyridine-2-carbaldehyde (Analogous Structure Data).

-

ResearchGate. (2023). Platinum(II) Complexes of 3-Hydroxypyridine-2-Carboxaldehyde.

Sources

A Senior Application Scientist's Guide to the Procurement of 4-Bromo-3-hydroxypyridine-2-carbaldehyde for Advanced R&D

Executive Summary

This technical guide addresses the procurement of 4-Bromo-3-hydroxypyridine-2-carbaldehyde, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. A thorough market analysis reveals that this compound is not commercially available as a stock item from major chemical suppliers. Therefore, this document provides researchers, chemists, and procurement specialists with a comprehensive strategy centered on procurement via custom synthesis . We will dissect the factors influencing price, propose a viable synthetic pathway based on available precursors, outline a rigorous quality control workflow for incoming material, and discuss the compound's potential applications and critical safety considerations. The primary objective is to equip research organizations with the necessary scientific and logistical framework to confidently source this rare and valuable molecule.

Chemical Profile and Identification

While a specific CAS Number has not been assigned to 4-Bromo-3-hydroxypyridine-2-carbaldehyde due to its status as a non-catalog research chemical, its structural identity is unambiguous.

-

IUPAC Name: 4-Bromo-3-hydroxypyridine-2-carbaldehyde

-

Molecular Formula: C₆H₄BrNO₂

-

Molecular Weight: 202.01 g/mol

-

Structure: (Illustrative)

Commercial Availability Analysis

As of the date of this guide, 4-Bromo-3-hydroxypyridine-2-carbaldehyde is not listed in the catalogs of major chemical suppliers like Sigma-Aldrich, Fluorochem, TCI, or Apollo Scientific. This absence necessitates a shift in procurement strategy from direct purchase to custom synthesis.

The critical starting point for any custom synthesis project is the availability of advanced precursors. The most logical and readily available precursor for the target molecule is 4-Bromo-3-hydroxypyridine . Its commercial availability is robust, providing a solid foundation for a custom synthesis campaign.

| Precursor Compound | CAS Number | Representative Suppliers | Typical Purity | Notes |

| 4-Bromo-3-hydroxypyridine | 161417-28-3 | Pharmaffiliates, Sigma-Aldrich, BLD Pharm[1][2][3] | >97% | Serves as the direct substrate for the final formylation step. |

Procurement Strategy: Custom Synthesis

Given the lack of off-the-shelf availability, engaging a contract research organization (CRO) or a specialized custom synthesis company is the only viable path to acquire 4-Bromo-3-hydroxypyridine-2-carbaldehyde.

Proposed Synthetic Pathway & Technical Challenges

The synthesis of the target molecule appears straightforward: a single formylation step from the available 4-Bromo-3-hydroxypyridine precursor. However, the electronic nature of the 3-hydroxypyridine scaffold presents significant, well-documented challenges for standard formylation reactions.

-

Rationale for Route Selection: The most promising method is a directed ortho-formylation, which installs the aldehyde group specifically at the C2 position, adjacent to the directing hydroxyl group.

-

Known Challenges with Pyridine Formylation:

-

Reimer-Tiemann Reaction: This classic method, which uses chloroform and a strong base, is known to fail with 3-hydroxypyridines, often leading to undesirable ring-opening products and polymerization rather than the target aldehyde.[4]

-

Duff Reaction: The Duff reaction, employing hexamethylenetetramine, is also reported to be unsuccessful or provide very low yields for hydroxypyridines.[3][5][6] The electron-deficient pyridine ring is generally not activated enough for this reaction.

-

Vilsmeier-Haack Reaction: While a powerful formylation tool, this reaction typically requires electron-rich aromatic systems.[7][8][9] The hydroxyl group provides activation, but the overall electron-deficient nature of the bromopyridine ring makes success uncertain without significant process optimization.

-

-

Most Plausible Approach: A directed formylation using paraformaldehyde with a magnesium dichloride-triethylamine base system is the most scientifically sound approach.[1] While literature shows this specific reaction failed for the unsubstituted 3-hydroxypyridine, it did provide a small amount of the desired product for a substituted analogue.[1] This indicates that the reaction is feasible but will likely require optimization by the custom synthesis partner to achieve a reasonable yield. This inherent difficulty is a primary driver of cost and lead time.

Workflow for Custom Synthesis and Quality Control

A structured workflow is essential to ensure the project's success, from vendor selection to final acceptance of the material. The following diagram outlines this critical path.

Caption: Workflow for procuring and validating a custom-synthesized chemical.

Pricing Analysis for Custom Synthesis

The price of a custom-synthesized chemical is not based on a catalog list but is a function of the scientific effort required. For 4-Bromo-3-hydroxypyridine-2-carbaldehyde, researchers should anticipate costs significantly higher than for its available precursor.

Key Cost Factors:

| Factor | Impact on Price | Rationale for 4-Bromo-3-hydroxypyridine-2-carbaldehyde |

| Starting Material Cost | Low | The precursor, 4-Bromo-3-hydroxypyridine, is commercially available and relatively inexpensive. |

| Number of Synthetic Steps | Low | The synthesis is conceptually a single step from the advanced precursor. |

| Synthetic Complexity | High | This is the dominant cost driver. The known difficulty of formylating the 3-hydroxypyridine ring necessitates process development and optimization, consuming significant chemist time and resources. Low yields are probable, requiring larger-scale reactions to produce the desired quantity. |

| Purification | Medium-High | Chromatographic purification will almost certainly be required to separate the product from unreacted starting material and potential side products (e.g., polymers), adding to the cost. |

| Quantity Required | Variable | Costs are quoted on a "Full-Time Equivalent" (FTE) basis (cost of a chemist's time) plus raw materials. The price-per-gram will decrease significantly at larger scales (e.g., 25g vs. 1g). |

Estimated Price Range: For research quantities (1-5 grams), a budget of $2,500 - $6,000 USD should be anticipated, with a lead time of 6-10 weeks , contingent on the chosen vendor and the success of the development phase.

Mandatory Quality Control Protocol for Incoming Material

It is imperative that the end-user does not solely rely on the vendor's Certificate of Analysis (CoA). Independent verification is a pillar of scientific integrity.

Step-by-Step Verification Protocol:

-

Documentation Review:

-

Cross-reference the vendor's CoA with the initial specifications. Ensure the reported purity (typically by HPLC) and identity (by NMR and MS) meet the agreed-upon criteria.

-

-

¹H NMR Spectroscopy (in DMSO-d₆ or CDCl₃):

-

Objective: Unambiguous structure confirmation.

-

Procedure: Dissolve ~5 mg of the sample in a suitable deuterated solvent.

-

Expected Signals:

-

An aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm.

-

Two distinct aromatic protons on the pyridine ring (doublets or singlets depending on coupling).

-

A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O.

-

-

Acceptance Criterion: The observed spectrum must be fully consistent with the target structure, with no significant unassigned peaks.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Objective: Confirm molecular weight and assess purity.

-

Procedure: Use a standard reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.

-

Expected Result:

-

A major peak in the chromatogram corresponding to the product.

-

The mass spectrum for this peak should show an [M+H]⁺ ion at m/z 201.9 and 203.9, representing the characteristic isotopic pattern of a single bromine atom.

-

-

Acceptance Criterion: The primary peak should have the correct mass, and its area percentage should align with the specified purity (>95%).

-

Anticipated Applications in Drug Discovery

The 4-Bromo-3-hydroxypyridine-2-carbaldehyde scaffold is a highly valuable starting point for building compound libraries for screening. Its strategic placement of functional groups allows for diverse and orthogonal chemical modifications:

-

Aldehyde Group: Acts as a handle for reductive amination to introduce a wide variety of amine side chains, or for condensation reactions to form heterocycles like imines or hydrazones.

-

Hydroxyl Group: Can be alkylated or acylated to explore structure-activity relationships (SAR) related to hydrogen bonding capacity.

-

Bromo Group: Serves as a key vector for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

This trifunctional nature makes it an ideal building block for creating novel chemical matter targeting kinases, GPCRs, and other enzyme classes.

Safety & Handling Guidelines

Crucial Note: No specific Material Safety Data Sheet (MSDS) exists for 4-Bromo-3-hydroxypyridine-2-carbaldehyde. Therefore, it must be handled with a high degree of caution, assuming it possesses significant potential hazards based on its constituent functionalities.

-

Hazard Assessment: The molecule combines the hazards of aromatic aldehydes (irritants, potential sensitizers), brominated aromatics (toxic, potential mutagens), and pyridines (harmful if swallowed or inhaled).

-

Recommended Precautions:

-

Always handle in a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or powder.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

-

Conclusion

4-Bromo-3-hydroxypyridine-2-carbaldehyde represents a high-value but challenging research chemical to procure. Its absence from commercial catalogs mandates a well-planned custom synthesis strategy. By understanding the inherent synthetic difficulties, anticipating the cost structure, and implementing a rigorous, independent quality control protocol, research organizations can successfully acquire this versatile building block. This guide provides the necessary framework to navigate the procurement process, mitigating risks and enabling the advancement of innovative research and development programs.

References

-

Hansen, T. V., & Undheim, K. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

-

Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-36. (A representative link to general information on the reaction: [Link])

-

Pharmaffiliates. (n.d.). 4-Bromo-3-hydroxypyridine. Retrieved February 17, 2026, from [Link]

-

Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254. (A representative link to general information on the reaction: [Link])

-

Ogata, Y., & Taguchi, H. (1968). The Duff Reaction. Tetrahedron, 24(14), 5001-5009. (A representative link to general information on the reaction: [Link])

- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide.

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2(2), 777-794. (A representative link to general information on the reaction: [Link])

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

-

Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004. Available at: [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-3-hydroxypyridine-2-carbaldehyde

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents.[] 4-Bromo-3-hydroxypyridine-2-carbaldehyde is an exemplar of such a "privileged scaffold." Its structure, a pyridine ring decorated with three distinct and reactive functional groups—a bromo moiety, a hydroxyl group, and a carbaldehyde—offers a unique constellation of synthetic handles. This trifecta of reactivity allows for precise, multi-directional modifications, making it an invaluable starting point for building diverse molecular libraries targeting a wide array of biological systems.

The strategic placement of the aldehyde, hydroxyl, and bromine functionalities provides chemists with a powerful toolkit for generating complex molecules with potential antimicrobial, anti-inflammatory, or anticancer properties.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and extensive medicinal chemistry applications of this potent building block, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Core Chemistry: Synthesis and Reactivity Profile

The utility of 4-Bromo-3-hydroxypyridine-2-carbaldehyde begins with its synthesis and inherent chemical reactivity. While a direct, one-step synthesis is not commonly cited, a logical retrosynthetic analysis points to multi-step pathways leveraging established pyridine chemistry. A plausible route involves the careful orchestration of bromination, formylation, and hydroxylation on a pyridine precursor.

The true power of this scaffold lies in the differential reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

-

The Aldehyde Group : As a primary reactive site, the aldehyde is amenable to a host of transformations, most notably reductive amination and condensation reactions to form Schiff bases and hydrazones.[2] These reactions are fundamental for introducing diverse side chains and exploring structure-activity relationships (SAR).

-

The Hydroxyl Group : The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.[2] This modification is often used to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

-

The Bromo Substituent : The bromine atom is a key handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination enable the introduction of a vast range of aryl, heteroaryl, and amino substituents at the C4 position, dramatically expanding the chemical space accessible from this single intermediate.[3][4]

The following diagram illustrates the synthetic potential emanating from the core scaffold.

Caption: Key derivatization pathways for the core scaffold.

Application I: Development of Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a significant global health crisis, necessitating the development of novel antimicrobial agents.[5] Heterocyclic compounds, particularly those containing a pyridine nucleus, are a rich source of potential antibacterial and antifungal candidates. The 4-Bromo-3-hydroxypyridine-2-carbaldehyde scaffold serves as an excellent starting point for generating compounds that can target essential bacterial processes, such as cell division.[6]

Strategy: Targeting Bacterial Cell Division via FtsZ Inhibition

The bacterial protein FtsZ is a crucial component of the cell division machinery and a promising target for new antibiotics.[6] Derivatives of the core scaffold can be designed to interfere with FtsZ polymerization or GTPase activity. For instance, condensation of the aldehyde with various hydrazides or amines can produce derivatives that fit into key binding pockets of the FtsZ protein.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details the general synthesis of a Schiff base ligand from 4-Bromo-3-hydroxypyridine-2-carbaldehyde and a primary amine, a common first step in generating bioactive molecules.[7]

Materials:

-

4-Bromo-3-hydroxypyridine-2-carbaldehyde (1.0 eq)

-

Primary amine (e.g., substituted aniline) (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve 4-Bromo-3-hydroxypyridine-2-carbaldehyde in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

-

In a separate vessel, dissolve one equivalent of the primary amine in absolute ethanol.

-

Slowly add the ethanolic solution of the amine to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated Schiff base product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the purified product.

Structure-Activity Relationship (SAR) Insights

Data from analogous series of compounds suggest key SAR trends for antimicrobial activity.

| Modification Site | Substituent Type | Impact on Antimicrobial Activity | Reference Analogue |

| C2-Position (from aldehyde) | Schiff base with halogenated phenyl ring | Increased activity, particularly against MDR strains | [6] |

| C4-Position (from bromo) | Aryl groups via Suzuki coupling | Broadens spectrum of activity | [3][4] |

| C4-Position (from bromo) | Heterocyclic amines via Buchwald | Potent activity against S. typhi | [3][4] |

| C3-Position (from hydroxyl) | Small alkyl ethers (e.g., -OCH3) | Can improve cell penetration and potency | [5] |

Application II: Scaffolding for Potent Enzyme Inhibitors

The structural rigidity and synthetic accessibility of the pyridine core make it an ideal foundation for designing potent and selective enzyme inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Strategy 1: Bromodomain (BRD4) Inhibitors for Oncology

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes, making it a high-value target in cancer therapy.[8] Many known BRD4 inhibitors feature a heterocyclic core that anchors the molecule within the acetylated lysine binding pocket. The 4-Bromo-3-hydroxypyridine-2-carbaldehyde scaffold can be elaborated through Suzuki coupling at the C4 position to introduce moieties that mimic the binding interactions of known potent inhibitors.[9]

Caption: Simplified BRD4 signaling and point of inhibition.

Strategy 2: Phosphodiesterase 4 (PDE4) Inhibitors for Inflammation

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates inflammatory responses by degrading cyclic AMP (cAMP).[10] Inhibition of PDE4 leads to increased cAMP levels, which has a broad anti-inflammatory effect. Scaffold-based drug design has been highly successful in identifying potent PDE4 inhibitors.[11] The core scaffold can be modified, for example, by converting the aldehyde to a carboxylic acid ester and functionalizing the C4 position, to generate novel families of PDE inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for introducing aryl or heteroaryl groups at the C4 position, a critical step in developing BRD4 and other enzyme inhibitors.[3]

Materials:

-

4-Bromo-3-hydroxypyridine-2-carbaldehyde derivative (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

1,4-Dioxane and Water (e.g., 10:1 mixture)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the bromo-pyridine starting material, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Seal the tube and heat the reaction mixture to 90-100°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Conclusion and Future Outlook

4-Bromo-3-hydroxypyridine-2-carbaldehyde represents a quintessential example of a privileged scaffold in medicinal chemistry. Its pre-functionalized and synthetically tractable nature provides a robust platform for the rapid generation of diverse chemical libraries. The strategic combination of an aldehyde for condensation chemistry, a hydroxyl group for property modulation, and a bromo substituent for advanced cross-coupling reactions makes it an exceptionally valuable starting material.

Future applications will likely see this scaffold employed in the development of covalent inhibitors, where the aldehyde can form reversible or irreversible bonds with target proteins, and in the synthesis of complex, fused heterocyclic systems with novel biological activities. As drug discovery continues to rely on efficient and modular synthetic strategies, the importance of versatile building blocks like 4-Bromo-3-hydroxypyridine-2-carbaldehyde will only continue to grow.

References

- ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYPYRIDINE synthesis.

- PharmaCompass. (n.d.). Pharma API Intermediates.

- Pharmaffiliates. (2026, January 13). The Crucial Role of 3-Hydroxypyridine-2-Carboxaldehyde in Modern Drug Discovery.

- PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

- BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis.

- Evonik Industries. (n.d.). Intermediates for the pharmaceutical industry.

-

Organic Syntheses. (2010). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. Org. Synth., 87, 1-2. Retrieved February 17, 2026, from [Link]

- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde.

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385. Available from: [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. Retrieved February 17, 2026, from [Link]

- Acadecraft. (2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.

-

ResearchGate. (n.d.). General procedure for the synthesis of 4-pyridine carboxaldehyde analogues (3a–e). Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Advances, 5(25), 19383-19401. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. Retrieved February 17, 2026, from [Link]

-

Nature. (2005, January 30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23, 867–873. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

-

National Center for Biotechnology Information. (1992, October 2). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-7. Retrieved February 17, 2026, from [Link]

- BenchChem. (n.d.). Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.

-

Auctores Publishing. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Journal of Surgical Case Reports and Images, 8(3). Retrieved February 17, 2026, from [Link]

-

American Chemical Society. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Potency. Journal of Medicinal Chemistry, 65(5), 4344-4363. Retrieved February 17, 2026, from [Link]

-

Journal of Biological Chemistry. (2024, July 20). Identification and characterization of thiamine analogues with antiplasmodial activity. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of privileged scaffolds functionalized for combinatorial DEL-synthesis. Retrieved February 17, 2026, from [Link]

-

Patsnap. (2025, March 11). What are the therapeutic candidates targeting PDE4?. Retrieved February 17, 2026, from [Link]

-

Frontiers Media. (2022, August 28). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 962539. Retrieved February 17, 2026, from [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 11. bl831.als.lbl.gov [bl831.als.lbl.gov]

Methodological & Application

Application Note: Precision Synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde

Executive Summary

The synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the competing directing effects of the pyridine nitrogen, the hydroxyl group, and the susceptibility of the ring to halogen dance rearrangements. This compound is a critical pharmacophore in the development of HIF prolyl hydroxylase inhibitors and antiviral agents (e.g., HCV NS5B inhibitors).

Standard electrophilic aromatic substitution (EAS) on 3-hydroxypyridine typically yields mixtures of 2-bromo, 6-bromo, or poly-halogenated species due to the activating nature of the hydroxyl group and the directing ambiguity. This Application Note details a regiocontrolled Directed Ortho Metalation (DoM) strategy. By utilizing a carbamate directing group to install the C4-bromine, followed by a lithiation-formylation sequence at C2, we achieve high isomeric purity (>98%) and avoid difficult chromatographic separations associated with classical routes.

Strategic Retro-Analysis & Pathway

The synthesis is broken down into two critical phases to ensure regiocontrol:

-

C4-Functionalization: Utilizing the powerful O-carbamate Directed Metalation Group (DMG) to override the natural C2-lithiation preference of the pyridine ring, installing the bromine at C4.

-

C2-Formylation: Leveraging the acidity of the C2 position (alpha to nitrogen) in the 4-bromo intermediate to install the aldehyde, using a non-nucleophilic base (LDA) to prevent Lithium-Halogen exchange.

reaction Pathway Diagram

Figure 1: Step-wise synthetic logic relying on Directed Ortho Metalation (DoM) to sequentially install substituents.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Bromo-3-hydroxypyridine

Objective: Install the bromine atom exclusively at the C4 position.

Reagents:

-

3-Hydroxypyridine (1.0 eq)

- -Diethylcarbamoyl chloride (1.1 eq)

-

Lithium diisopropylamide (LDA) (2.0 M in THF/heptane)

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (or

) -

Sodium Hydroxide (NaOH)

Protocol:

-

Carbamate Protection:

-

Dissolve 3-hydroxypyridine (10 g, 105 mmol) in dry pyridine (50 mL).

-

Cool to 0°C. Add

-diethylcarbamoyl chloride (15.6 g, 115 mmol) dropwise. -

Warm to RT and stir for 12 h.

-

Workup: Dilute with water, extract with EtOAc.[1] Wash with 1M HCl (to remove pyridine), brine, and dry over

. -

Yield: ~90% of 3-pyridyl diethylcarbamate .

-

-

Directed Lithiation & Bromination:

-

Critical Step: In a flame-dried flask under Argon, dissolve the carbamate (10 g, 51.5 mmol) in anhydrous THF (150 mL). Cool to -78°C .

-

Add LDA (1.1 eq) dropwise over 20 mins. Maintain temp < -70°C. Note: The carbamate group directs lithiation to C4.

-

Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Add the bromine source (1,2-Dibromo-1,1,2,2-tetrafluoroethane is preferred for cleanliness, 1.2 eq) dissolved in THF dropwise.

-

Stir for 30 mins at -78°C, then warm to RT.

-

Workup: Quench with saturated

. Extract with EtOAc.[1] -

Product:4-bromo-3-pyridyl diethylcarbamate .

-

-

Hydrolysis:

-

Dissolve the brominated carbamate in MeOH (50 mL) and 20% NaOH (aq, 20 mL).

-

Reflux for 2-3 hours.

-

Cool, acidify to pH 6 with HCl. The product often precipitates or requires extraction with EtOAc/n-Butanol.

-

Result: 4-Bromo-3-hydroxypyridine.

-

Validation:

H NMR (DMSO-

-

Phase 2: C2-Formylation via C2-Lithiation

Objective: Install the aldehyde at C2 without displacing the C4-Bromine.

Reagents:

-

Chloromethyl methyl ether (MOM-Cl)

-

LDA (Freshly prepared or high quality)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

Protocol:

-

MOM Protection:

-

To a solution of 4-bromo-3-hydroxypyridine (5 g, 28.7 mmol) in DCM (50 mL) at 0°C, add DIPEA (2.0 eq) followed by MOM-Cl (1.2 eq).

-

Stir 2 h. Standard aqueous workup.

-

Intermediate:4-bromo-3-(methoxymethoxy)pyridine .

-

-

Regioselective C2-Lithiation:

-

Safety Warning: Do NOT use

-BuLi. -

Cool a solution of the MOM-protected intermediate (5 g) in THF (100 mL) to -78°C .

-

Add LDA (1.1 eq) slowly. The C2 proton is the most acidic (alpha to Nitrogen, ortho to OMOM).

-

Stir for 45 mins at -78°C.

-

Add dry DMF (3.0 eq) dropwise.

-

Stir 30 mins, then warm to 0°C.

-

Quench with

. Extract with EtOAc.[1]

-

-

Deprotection:

-

Treat the crude aldehyde with 2M HCl or TFA/DCM (1:1) at RT for 1 hour to remove the MOM group.

-

Neutralize carefully with

to precipitate the product. -

Final Product: 4-Bromo-3-hydroxypyridine-2-carbaldehyde.

-

Data Summary & Quality Control

| Parameter | Specification | Method of Verification |

| Appearance | Light yellow to tan solid | Visual Inspection |

| Purity | >97% | HPLC (254 nm) |

| Identity ( | Aldehyde singlet (~10.0 ppm) | |

| Regiochemistry | Doublet (~8.2 ppm, C6-H), Doublet (~7.8 ppm, C5-H) | NOESY (Correlation between CHO and OH is not possible, but CHO to C6-H is distal) |

| Mass Spec | [M+H]+ 201.9/203.9 (1:1 ratio) | LC-MS (ESI+) |

Troubleshooting the "Halogen Dance": If you observe migration of the Bromine to C2 or C6, it indicates the lithiation temperature was too high or the reaction time too long. The 4-lithio species (Phase 1) is unstable above -60°C and will isomerize to the thermodynamically more stable position. Strict temperature control is mandatory.

References

-

Synthesis of 4-Bromo-3-hydroxypyridine (Intermediate)

- Source: ChemicalBook / Liter

- Context: Describes the hydrolysis of the carbamate precursor to yield the 4-bromo-3-hydroxypyridine core.

-

Link:

-

General DoM Methodology (Snieckus Chemistry)

- Source: Organic Chemistry Portal / Reviews.

- Context: Foundational logic for using O-carbamates to direct lithi

-

Link:

-

Commercial Availability & Properties

-

Source: Sigma-Aldrich.

-

Context: Physical properties and safety data for the 4-bromo-3-hydroxypyridine intermediate.

-

Link:

-

-

Analogous Formylation Protocols (Benzene Series)

- Source: BenchChem.

- Context: While for the benzene analog, the handling of bromo-hydroxy-aldehydes provides insight into stability and workup.

-

Link:

Sources

reductive amination of 4-Bromo-3-hydroxypyridine-2-carbaldehyde

Application Note: Selective Reductive Amination of 4-Bromo-3-hydroxypyridine-2-carbaldehyde

Executive Summary

This guide details the optimized protocol for the reductive amination of 4-Bromo-3-hydroxypyridine-2-carbaldehyde (1) . While reductive amination is a standard transformation, this specific substrate presents unique challenges due to the ortho-hydroxyl group (C3) and the bromine handle (C4). The proximity of the hydroxyl group to the aldehyde creates a strong intramolecular hydrogen bond (the "Salicylaldehyde Effect"), stabilizing the carbonyl and potentially retarding imine formation. Furthermore, the amphoteric nature of the 3-hydroxypyridine scaffold requires a tailored workup to prevent product loss in the aqueous phase. This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure chemoselectivity, preventing dehalogenation of the 4-bromo motif while effectively reducing the imine in the presence of the free phenol.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule contains three distinct electronic features that dictate reaction conditions:

-

C2-Aldehyde: The electrophilic site.

-

C3-Hydroxyl: Acts as a hydrogen bond donor to the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, often requiring acid catalysis or dehydrating agents (e.g., molecular sieves) to drive imine formation.

-

C4-Bromine: A critical handle for downstream cross-coupling (Suzuki/Buchwald). Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (H₂/Pd) must be avoided to prevent hydrodehalogenation.

The Reagent Choice: Why STAB?

Sodium Triacetoxyborohydride (NaBH(OAc)₃), or STAB, is the reagent of choice over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄).[1]

-

Selectivity: STAB is less basic and milder. It reduces the protonated iminium ion significantly faster than the aldehyde, minimizing the formation of the alcohol side-product [1].

-

Safety: It avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.

-

Compatibility: It tolerates the acidic conditions (Acetic Acid) required to break the intramolecular H-bond and catalyze imine formation.

Experimental Protocol

Materials & Reagents

-

Substrate: 4-Bromo-3-hydroxypyridine-2-carbaldehyde (1.0 equiv).

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor).[2]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Additives: 4Å Molecular Sieves (Optional, for unreactive amines).

Step-by-Step Procedure

Step 1: Imine Formation (The Critical Step)

-

Charge a flame-dried reaction vessel with 4-Bromo-3-hydroxypyridine-2-carbaldehyde (1.0 equiv) and DCE (0.1 M concentration).

-

Add the Amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.5 equiv).

-

Note: The solution may change color (often yellow/orange) indicating imine formation. The acid is crucial here to disrupt the internal H-bond between the pyridine-OH and the aldehyde.

-

-

Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂/Ar).

-

Checkpoint: If the amine is sterically hindered, add activated 4Å Molecular Sieves and extend stirring to 2–4 hours.

-

Step 2: Selective Reduction 5. Cool the mixture to 0°C (optional, but recommended to suppress side reactions). 6. Add STAB (1.5 equiv) portion-wise over 5 minutes.

- Caution: Gas evolution (H₂) may occur.

- Allow the reaction to warm to RT and stir for 2–16 hours.

- Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the imine intermediate.

Step 3: Workup (The Amphoteric Trap) Standard basic workups often fail here because the 3-hydroxypyridine product can form a water-soluble phenolate salt at high pH. 8. Quench: Add saturated aqueous NaHCO₃ slowly until gas evolution ceases. 9. pH Adjustment (Critical): Check the pH of the aqueous layer. Adjust to pH 6–7 using dilute HCl or NaHCO₃.

- Reasoning: At pH ~6.5, the pyridine is deprotonated (neutral) and the phenol is protonated (neutral), maximizing solubility in the organic phase.

- Extraction: Extract 3x with DCM (Dichloromethane). If the product remains in the aqueous phase, use 10% Methanol in DCM or Ethyl Acetate .

- Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visualization of Mechanism & Workflow

Reaction Mechanism

The following diagram illustrates the disruption of the intramolecular H-bond and the hydride transfer trajectory.

Figure 1: Mechanistic pathway highlighting the acid-catalyzed disruption of the internal hydrogen bond.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

Figure 2: Troubleshooting workflow for optimizing conversion.

Troubleshooting & Critical Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DCE (Standard), THF (Alternative) | Methanol reacts with STAB (slowly) and can reduce yield. DCE promotes imine formation. |

| pH Control | pH 6.0 – 7.0 during workup | Crucial: Below pH 4, the pyridine N is protonated (water soluble). Above pH 9, the phenol is deprotonated (water soluble). |

| Temperature | 20°C – 25°C | Heating >50°C with STAB can lead to dehalogenation of the bromine or reduction of the aldehyde to alcohol. |

| Stoichiometry | 1.5 eq STAB | Excess reagent ensures complete reduction of the imine, which is often in equilibrium. |

| Lewis Acids | Ti(OiPr)₄ (Use with caution) | Only use Titanium Isopropoxide if the amine is extremely unreactive. Note: Ti can chelate the 3-OH, potentially requiring a difficult quench. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][5] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde. This valuable building block is often utilized in the development of novel therapeutics and other fine chemicals. This document offers detailed experimental protocols, troubleshooting guidance for common issues, and answers to frequently asked questions to improve reaction yields and ensure product purity.

Synthetic Strategy Overview

The synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde is most effectively approached in a two-step sequence. The first step involves the synthesis of the key intermediate, 4-Bromo-3-hydroxypyridine. This is followed by a regioselective formylation to introduce the aldehyde group at the C-2 position. The Vilsmeier-Haack reaction is a suitable method for this formylation, as it is effective for electron-rich heterocyclic systems.[1]

Caption: Overall workflow for the synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-hydroxypyridine

This protocol is adapted from a high-yield procedure for the synthesis of the key precursor.[2]

Reaction Parameters at a Glance

| Parameter | Value |

| Starting Material | 4-bromo-3-pyridyl diethylcarbamate (1.24 g) |

| Reagent | Sodium methoxide in methanol (2.04 g) |

| Solvent | Methanol (10 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 1.5 hours |

| Purification Method | Flash chromatography (hexane/EtOAc) |

| Expected Yield | ~89% |

Step-by-Step Procedure:

-

To a solution of 4-bromo-3-pyridyl diethylcarbamate (1.24 g, 4.50 mmol) in methanol (10 mL), add a methanolic solution of sodium methoxide (2.04 g, 9.40 mmol) at room temperature.

-

Heat the resulting mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add ethyl acetate (15 mL) and water (1 mL).

-

Adjust the pH to 9 using a 20% aqueous sulfuric acid solution.

-

Separate the organic layer. Wash the remaining aqueous residue with ethyl acetate (3 x 5 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel, eluting with a hexane/EtOAc gradient (1:1 followed by 1:2) to yield 4-bromo-3-hydroxypyridine.[2]

Step 2: Vilsmeier-Haack Formylation of 4-Bromo-3-hydroxypyridine

This proposed protocol is based on standard Vilsmeier-Haack conditions, optimized for a substituted hydroxypyridine substrate.

Reaction Parameters at a Glance

| Parameter | Value |

| Starting Material | 4-Bromo-3-hydroxypyridine (1.0 equiv.) |

| Reagents | Phosphorus oxychloride (POCl₃) (1.5 equiv.) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to 80-100 °C |

| Reaction Time | 2-4 hours |

| Purification Method | Column chromatography |

| Expected Yield | Variable; optimization may be required |

Step-by-Step Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 4-Bromo-3-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature, and then heat to 80-100 °C.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring its progress by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-3-hydroxypyridine-2-carbaldehyde.

Troubleshooting Guide

Caption: A troubleshooting flowchart for the Vilsmeier-Haack formylation step.

Q1: I am observing very low or no yield of the desired aldehyde, and I am recovering most of my starting material. What could be the issue?

A1: This is a common problem when the pyridine ring is not sufficiently activated for electrophilic substitution. The Vilsmeier reagent is a relatively weak electrophile.[1] Consider the following points:

-

Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that both the DMF and POCl₃ are anhydrous. It is best practice to use freshly distilled or newly opened reagents. The presence of dimethylamine from decomposed DMF can also consume the Vilsmeier reagent.

-

Reaction Temperature: The formylation of deactivated rings often requires higher temperatures to proceed. If you are running the reaction at a lower temperature (e.g., 60°C), a moderate increase to 80-100°C may be necessary to overcome the activation energy barrier.

-

Reagent Stoichiometry: You may need to use a larger excess of the Vilsmeier reagent to drive the reaction to completion. Try increasing the amount of POCl₃ and DMF relative to the substrate.

Q2: My reaction mixture turned dark brown or black, and I have isolated a tar-like substance instead of a clean product. What is causing this decomposition?

A2: The formation of tar is often indicative of overly harsh reaction conditions leading to the degradation of the starting material or product.

-

Temperature Control: The Vilsmeier-Haack reaction can be exothermic, especially during the initial formation of the reagent and the addition of the substrate. Uncontrolled temperature increases can lead to polymerization and decomposition. Maintain strict temperature control, particularly during the addition of POCl₃ to DMF, by using an efficient cooling bath.

-

Excessive Reagents: A large excess of POCl₃ can lead to unwanted side reactions and decomposition. If you suspect this is the issue, try reducing the ratio of POCl₃ to the substrate.

Q3: I have obtained a mixture of products, indicating poor regioselectivity. How can I improve the formation of the desired 2-carbaldehyde isomer?

A3: While formylation is anticipated at the C-2 position, other isomers are possible. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents.[3]

-

Understanding Directing Effects: The hydroxyl group at C-3 is an activating, ortho-, para-directing group. This strongly directs electrophilic attack to the C-2 and C-4 positions. Since the C-4 position is blocked by bromine, the C-2 position is highly favored. The pyridine nitrogen is a deactivating group. The bromine at C-4 is a deactivating, ortho-, para-director. The combined effect should strongly favor substitution at the C-2 position.

-

Reaction Conditions: If other isomers are forming, it might be due to thermodynamic control at higher temperatures. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to favor the kinetically preferred product.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction a suitable choice for the formylation of 4-Bromo-3-hydroxypyridine?

A1: The Vilsmeier-Haack reaction is particularly well-suited for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The hydroxyl group at the 3-position of the pyridine ring is an activating group, which increases the nucleophilicity of the ring and facilitates the attack by the relatively weak electrophilic Vilsmeier reagent. Other formylation methods like the Reimer-Tiemann reaction can also be used for phenols but often result in lower yields and require harsh basic conditions that might not be compatible with the pyridine ring.[4][5] The Duff reaction is another alternative but is also known for often providing low yields.[6]

Q2: What is the expected regioselectivity of the formylation, and what is the scientific basis for it?

A2: The formylation is expected to occur predominantly at the C-2 position. This is due to the powerful ortho-directing effect of the hydroxyl group at the C-3 position. In electrophilic aromatic substitution, substituents that can donate electron density through resonance stabilize the intermediate carbocation (the arenium ion).[3] The hydroxyl group can effectively stabilize the positive charge that develops at the C-3 position during electrophilic attack at C-2. The C-4 position, which would also be activated by the hydroxyl group, is already substituted with bromine.

Q3: Can the hydroxyl group interfere with the Vilsmeier-Haack reaction?

A3: Yes, the hydroxyl group can potentially react with the Vilsmeier reagent. However, the formylation of the aromatic ring is generally faster in activated systems like phenols and hydroxypyridines. If you observe byproducts that could result from the reaction at the hydroxyl group, consider protecting it before the formylation step. A common strategy is to use a protecting group that is stable to the Vilsmeier conditions but can be easily removed afterward.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any byproducts. The starting material (4-Bromo-3-hydroxypyridine) is relatively polar, while the product (4-Bromo-3-hydroxypyridine-2-carbaldehyde) will likely have a different polarity, allowing for clear visualization on a TLC plate under UV light or after staining.

Q5: What are the best practices for purifying the final product?

A5: Column chromatography on silica gel is the recommended method for purifying 4-Bromo-3-hydroxypyridine-2-carbaldehyde. Based on the polarity of similar compounds, a solvent system consisting of a gradient of ethyl acetate in hexane is a good starting point for elution.[2] It is crucial to perform a thorough work-up to remove most of the DMF and inorganic salts before loading the crude product onto the column, as these can interfere with the purification process.

References

-

Sciencemadness.org. THE REIMER-TIEMANN REACTION. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

- Google Patents. Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.

-

ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

- Google Patents. Synthetic method of 2-amino-4-bromopyridine.

-

CORE. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Duff reaction. [Link]

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

- Google Patents.

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

-

Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

-

PubMed. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

Sources